molecular formula C10H7ClO B1595904 7-Chloro-2-naphthol CAS No. 40492-93-1

7-Chloro-2-naphthol

Cat. No. B1595904
CAS RN: 40492-93-1
M. Wt: 178.61 g/mol
InChI Key: QSDSWPOSISCSSI-UHFFFAOYSA-N
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Description

7-Chloro-2-naphthol is a compound with the molecular formula C10H7ClO . It is also known by other names such as 7-chloronaphthalen-2-ol . The molecular weight of this compound is 178.61 g/mol .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-naphthol consists of a naphthalene ring with a chlorine atom at the 7th position and a hydroxyl group at the 2nd position . The IUPAC name for this compound is 7-chloronaphthalen-2-ol .


Physical And Chemical Properties Analysis

7-Chloro-2-naphthol has a molecular weight of 178.61 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Organic Synthesis

7-Chloro-2-naphthol and related compounds, such as 7-bromo-2-naphthol, are used in organic synthesis. Specifically, they are involved in the preparation of benzyl sulfides and polycyclic amines through acid-catalyzed condensation reactions. This demonstrates their utility in constructing complex organic molecules (Strada et al., 2019).

Enzymatic Staining

Although not directly related to 7-Chloro-2-naphthol, similar compounds like 4-chloro-1-naphthol have been used as safer substitutes for carcinogenic benzidine compounds in enzymatic staining methods, particularly for distinguishing granulocytes from lymphoid blood elements (Elias, 1980).

Electrochemical Applications

Research on 2-naphthol, closely related to 7-Chloro-2-naphthol, has demonstrated its potential in electrochemical applications. It has been studied for its oxidation mediated by active chlorine, which can be generated in situ, showing its potential in environmental applications like water treatment (Panizza & Cerisola, 2003).

Asymmetric Catalysis

Compounds like 1-naphthol and 2-naphthols, which include 7-Chloro-2-naphthol, have been used in asymmetric chlorinative dearomatization. This process has allowed the synthesis of chiral naphthalenones, indicating the importance of such compounds in creating enantiomerically pure products (Yin et al., 2015).

Analytical Chemistry

In analytical chemistry, naphthol derivatives are used as reagents. For example, 4-chloro-1-naphthol has been extracted from environmental and biological samples using specific extraction methods, highlighting its role in environmental monitoring and analysis (Jillani et al., 2020).

properties

IUPAC Name

7-chloronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDSWPOSISCSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193505
Record name NSC 112383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-naphthol

CAS RN

40492-93-1
Record name 7-Chloro-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040492931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002706440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112383
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 112383
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URL https://comptox.epa.gov/dashboard/DTXSID80193505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OU33U1IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Rosowsky, J Battaglia, KKN Chen… - Journal of the …, 1969 - pubs.rsc.org
… Steam distillation of the product gave a mixture of 2,7-dichloronaphthalene and 7-chloro-2-naphthol. The latter compound was removed with 5% potassium hydroxide (200 ml.) to leave …
Number of citations: 10 pubs.rsc.org
I Chu, DC Villeneuve, V Secours… - Journal of agricultural and …, 1977 - ACS Publications
… 2,7-Dichloronaphthalene was metabolized to free and conjugated 7-chloro2-naphthol. 2,6-Dichloronaphthalene gave rise to free and conjugated 6-chloro-2-naphthol and 2,6…
Number of citations: 26 pubs.acs.org
PM James, D Woodcock - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Chem., 1889, 39, 317) gives mp 128"; his product may have been 7-chloro-2naphthol, mp 126.5" (Franzen and Deibel, ibid., 1908, 78, 154). The only dichloro-2-naphthyloxyacetic acid …
Number of citations: 5 pubs.rsc.org
S Archer… - 1988 - apps.dtic.mil
… HBr gave 7-chloro-2-naphthol (XXVIII). Treatment with diazotized sulfanilic acid gave the azo derivative XXIX which on reduction furnished the aminonaphthol XXX. Oxidation with FeCl …
Number of citations: 0 apps.dtic.mil
I Chu, V Secours, A Viau - Chemosphere, 1976 - Elsevier
… -chloro-2-naphthol, lO and 7-chloro-2-naphthol lO were prepared using known procedures. … , 6-chloro-2-napthol (II) 7-chloro-2-naphthol (Ill) and 6-chloro-lnaphthol (IV) may be derived …
Number of citations: 16 www.sciencedirect.com
C Takeguchi, CJ Sih - Prostaglandins, 1972 - Elsevier
… 7-Chloro-2-naphthol was prepared from 7-amino-2naphthol via the Sandmeyer reaction. Bovine Seminal Vesicular Microsomes (BSVM) was prepared as previously described (I0). …
Number of citations: 148 www.sciencedirect.com
SA Waheed, YF Mustafaa - Eurasian Chemical Communications, 2022 - researchgate.net
… the synthesis of SA0 and its based composites starting from 6-amino-7-chloro-2-naphthol. … At room temperature (RT), a combination of 6-amino-7-chloro-2-naphthol (5.00 mmol, 0.96 g), …
Number of citations: 19 www.researchgate.net
J Nejedlý, M Šámal, J Rybáček… - The Journal of …, 2019 - ACS Publications
… (23) The starting materials o-vanillin 59, 2-iodophenol 65, 2-bromo-4-chloro-1-iodobenzene 70, 1-bromo-2-naphthaldehyde 75, 7-chloro-2-naphthol 90 were purchased, the materials 2-…
Number of citations: 23 pubs.acs.org
J Nejedlý - 2021 - dspace.cuni.cz
The aim of my Thesis was to develop a general synthetic methodology for the preparation of long helicenes equipped with suitable functional groups that control their solubility or serve …
Number of citations: 1 dspace.cuni.cz

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